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molecular formula C9H11NO2 B8517700 (3-Allyloxy-pyridin-2-yl)-methanol

(3-Allyloxy-pyridin-2-yl)-methanol

Cat. No. B8517700
M. Wt: 165.19 g/mol
InChI Key: RFZNBIJSMKMUDX-UHFFFAOYSA-N
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Patent
US08486943B2

Procedure details

Hydroxy-2-(hydroxymethyl)pyridine hydrochloride (50 g, 339.6 mmol) and methanol (250 mL) are combined under nitrogen and cooled to 22° C. To the vigorously stirred mixture is added 4.5 M sodium methoxide in MeOH (170.8 mL, 747.2 mmol). The mixture is stirred at room temperature for 2 h and then the solvent is evaporated. The resulting material is dissolved in DMSO (250 mL), allyl bromide (41 g, 339.6 mmoles) is added, and the mixture stirred for 18 h at room temperature. The reaction mixture is added to water (800 mL) and extracted with methylene chloride (3×80 mL). The organic portions are combined and dried over sodium sulfate, filtered, and the solvent evaporated to afford the title compound (34.4 g, 62%). LC-ES/MS m/z 166.1 [M+H]+.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step Two
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
170.8 mL
Type
reactant
Reaction Step Three
Quantity
41 g
Type
reactant
Reaction Step Four
Name
Quantity
800 mL
Type
solvent
Reaction Step Five
Yield
62%

Identifiers

REACTION_CXSMILES
Cl.[OH:2][C:3]1[C:4]([CH2:9][OH:10])=[N:5][CH:6]=[CH:7][CH:8]=1.CO.C[O-].[Na+].[CH2:16](Br)[CH:17]=[CH2:18]>O>[CH2:18]([O:2][C:3]1[C:4]([CH2:9][OH:10])=[N:5][CH:6]=[CH:7][CH:8]=1)[CH:17]=[CH2:16] |f:0.1,3.4|

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
Cl.OC=1C(=NC=CC1)CO
Step Two
Name
Quantity
250 mL
Type
reactant
Smiles
CO
Step Three
Name
sodium methoxide
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[O-].[Na+]
Name
Quantity
170.8 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
41 g
Type
reactant
Smiles
C(C=C)Br
Step Five
Name
Quantity
800 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The mixture is stirred at room temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the solvent is evaporated
DISSOLUTION
Type
DISSOLUTION
Details
The resulting material is dissolved in DMSO (250 mL)
STIRRING
Type
STIRRING
Details
the mixture stirred for 18 h at room temperature
Duration
18 h
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride (3×80 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent evaporated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C=C)OC=1C(=NC=CC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 34.4 g
YIELD: PERCENTYIELD 62%
YIELD: CALCULATEDPERCENTYIELD 61.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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